molecular formula C22H27N3O5S B11045492 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No. B11045492
M. Wt: 445.5 g/mol
InChI Key: UORPMEJPVYECHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cycloheptyl group, a benzodioxole moiety, and a dihydropyrazolothiazinone core

Preparation Methods

The synthesis of 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methoxy-substituted benzaldehyde under acidic conditions.

    Cyclization to form the pyrazolothiazinone core: This step involves the reaction of the benzodioxole intermediate with a suitable thioamide and hydrazine derivative under controlled conditions.

    Introduction of the cycloheptyl group: This can be done through a nucleophilic substitution reaction where the cycloheptyl halide reacts with the pyrazolothiazinone intermediate.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.

Chemical Reactions Analysis

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyrazolothiazinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or benzodioxole moieties using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzyme active sites: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with similar compounds such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety but different core structures.

    Pyrazolothiazinone derivatives: Compounds with variations in the pyrazolothiazinone ring system.

properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H27N3O5S/c1-12-23-21-16(22(26)24-25(21)13-8-6-4-5-7-9-13)20(31-12)14-10-15-18(30-11-29-15)19(28-3)17(14)27-2/h10,13,20H,4-9,11H2,1-3H3,(H,24,26)

InChI Key

UORPMEJPVYECHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C5CCCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.